

Spectroscopic Characterization of 3-Bromo-2,6-difluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2,6-difluoroaniline

Cat. No.: B1288759

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **3-Bromo-2,6-difluoroaniline** (CAS No. 1262198-07-1). Due to the limited availability of public experimental data for this specific compound, this document presents a combination of available information, predicted spectroscopic characteristics based on analogous compounds, and standardized experimental protocols. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Chemical Structure and Properties

- IUPAC Name: **3-Bromo-2,6-difluoroaniline**
- Molecular Formula: C₆H₄BrF₂N
- Molecular Weight: 208.01 g/mol
- Appearance: Typically a white to pale cream powder or crystalline powder.[1]
- Purity: Commercially available with purity ≥95.0% (HPLC).[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **3-Bromo-2,6-difluoroaniline**. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data from similar halogenated aniline compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Predicted Coupling Constants (Hz)
~ 6.8 - 7.2	m	1H	Ar-H5	$\text{J}(\text{H-F}), \text{J}(\text{H-H})$
~ 6.6 - 7.0	m	1H	Ar-H4	$\text{J}(\text{H-F}), \text{J}(\text{H-H})$
~ 4.0 (broad)	s	2H	-NH ₂	-

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment	Predicted Coupling
~ 150 - 160	C2, C6	$^1\text{J}(\text{C-F})$
~ 135 - 145	C1	-
~ 125 - 135	C4	$^3\text{J}(\text{C-F})$
~ 115 - 125	C5	$^2\text{J}(\text{C-F})$
~ 90 - 100	C3	$^2\text{J}(\text{C-F})$

Table 3: Predicted ^{19}F NMR Data

Chemical Shift (δ) ppm	Assignment
~ -100 to -140	F2, F6

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H stretch (asymmetric and symmetric)
3100 - 3000	Weak	Aromatic C-H stretch
1620 - 1580	Strong	C=C aromatic ring stretch
1520 - 1470	Strong	C=C aromatic ring stretch
1350 - 1250	Strong	C-N stretch
1200 - 1000	Strong	C-F stretch
800 - 600	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

m/z	Ion	Comments
207/209	[M] ⁺	Molecular ion with characteristic ~1:1 isotopic pattern for Bromine.
128	[M - Br] ⁺	Loss of Bromine radical.
101	[M - Br - HCN] ⁺	Subsequent loss of hydrogen cyanide.

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for **3-Bromo-2,6-difluoroaniline**.

NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of **3-Bromo-2,6-difluoroaniline** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, unless referencing to the residual solvent peak.
 - Filter the solution into a clean 5 mm NMR tube to a height of approximately 4 cm.
- ^1H NMR Acquisition:
 - Use a spectrometer with a field strength of 400 MHz or higher.
 - Acquire a standard one-pulse proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 8-16 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 200-250 ppm, a larger number of scans for adequate signal-to-noise (e.g., 1024 or more), relaxation delay of 2-5 seconds.
- ^{19}F NMR Acquisition:
 - Acquire a proton-decoupled ^{19}F spectrum.
 - Typical parameters: spectral width of ~200 ppm, referenced to an appropriate standard (e.g., CFCl_3).

IR Spectroscopy

- Sample Preparation:
 - For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal.

- Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Data Acquisition:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Collect a background spectrum of the empty sample compartment.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

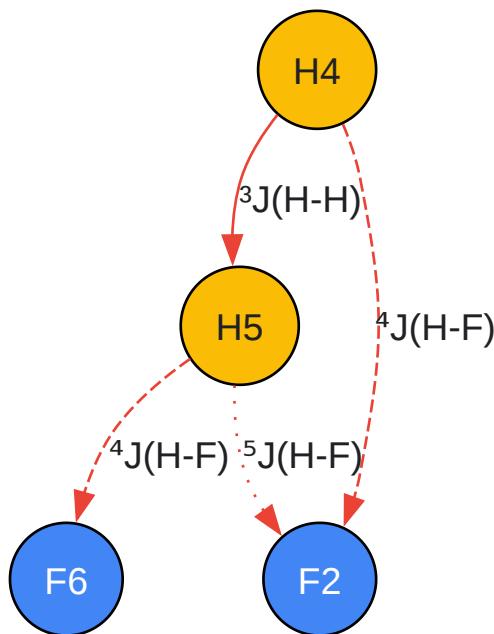
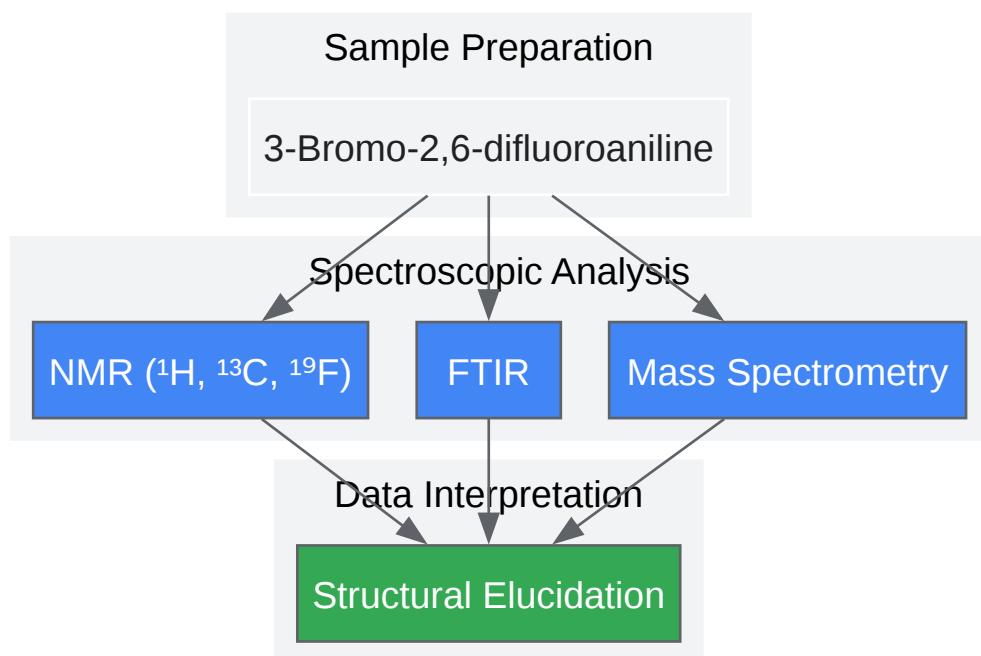
Mass Spectrometry

- Sample Introduction and Ionization:
 - Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
 - Use Electron Ionization (EI) at 70 eV as a standard method for generating fragment ions.
- Mass Analysis:
 - Scan a mass range appropriate for the compound, for example, m/z 40-300.
 - Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) should be clearly visible for bromine-containing fragments.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3-Bromo-2,6-difluoroaniline**.



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References

- 1. 3-Bromo-2,6-difluoroaniline, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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